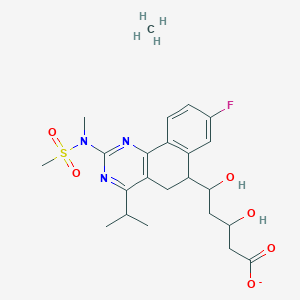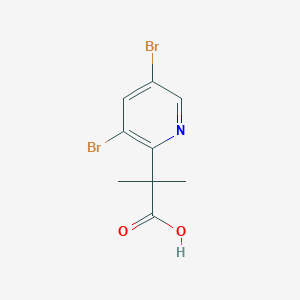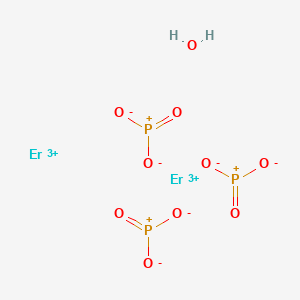
Benzyl 6-acetyloxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate is a biochemical compound primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is a derivative of glucuronic acid, which is a key component in the metabolism of carbohydrates.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate typically involves the protection of hydroxyl groups in glucuronic acid followed by benzylation. The reaction conditions often include the use of benzyl chloride and a base such as sodium hydride or potassium carbonate. The final step involves acetylation using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production methods for Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate are similar to laboratory synthesis but are scaled up. The process involves the same steps of protection, benzylation, and acetylation, but with optimized reaction conditions to ensure higher yields and purity.
化学反应分析
Types of Reactions
Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the benzyl groups into carboxylic acids.
Reduction: The compound can be reduced to remove the benzyl groups.
Substitution: Benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce de-benzylated glucuronic acid derivatives.
科学研究应用
Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate is widely used in scientific research, particularly in glycobiology. Its applications include:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Helps in studying the role of sugars in biological systems, including cell signaling and metabolism.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for therapeutic agents.
Industry: Used in the production of biochemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate involves its interaction with enzymes and proteins involved in carbohydrate metabolism. It acts as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to various acceptor molecules. This process is crucial for the formation of glycoconjugates, which play essential roles in cell-cell communication and immune response.
相似化合物的比较
Similar Compounds
Uniqueness
Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate is unique due to its specific structure, which allows it to be used in a wide range of biochemical applications. Its multiple benzyl groups provide stability and make it an excellent substrate for various enzymatic reactions. This compound’s versatility and stability make it a valuable tool in glycobiology research.
属性
分子式 |
C36H36O8 |
|---|---|
分子量 |
596.7 g/mol |
IUPAC 名称 |
benzyl 6-acetyloxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C36H36O8/c1-26(37)43-36-34(41-24-29-18-10-4-11-19-29)32(40-23-28-16-8-3-9-17-28)31(39-22-27-14-6-2-7-15-27)33(44-36)35(38)42-25-30-20-12-5-13-21-30/h2-21,31-34,36H,22-25H2,1H3 |
InChI 键 |
NCINNHLQNZDTRP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1C(C(C(C(O1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-(Benzenesulfonyl)-7-chloro-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12278714.png)

![2-Hydroxymethyl-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester](/img/structure/B12278727.png)



![2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine](/img/structure/B12278753.png)
![Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate](/img/structure/B12278756.png)
